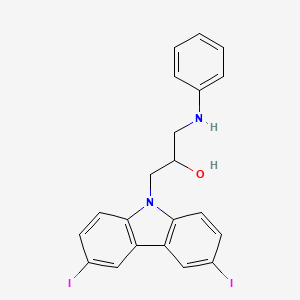
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with iodine atoms at the 3 and 6 positions, and a phenylamino group attached to a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves the following steps:
Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of the Propanol Side Chain: The iodinated carbazole is then reacted with an appropriate alkylating agent to introduce the propanol side chain.
Attachment of the Phenylamino Group: The final step involves the reaction of the intermediate with aniline or a substituted aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carbazole core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents replacing the iodine atoms.
科学的研究の応用
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol depends on its application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved would depend on the specific disease being targeted.
類似化合物との比較
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with bromine atoms instead of iodine.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with chlorine atoms instead of iodine.
1-(3,6-difluoro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is unique due to the presence of iodine atoms, which can significantly influence its electronic properties and reactivity
特性
分子式 |
C21H18I2N2O |
|---|---|
分子量 |
568.2 g/mol |
IUPAC名 |
1-anilino-3-(3,6-diiodocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H18I2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
InChIキー |
FSPFFTPOBIANFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


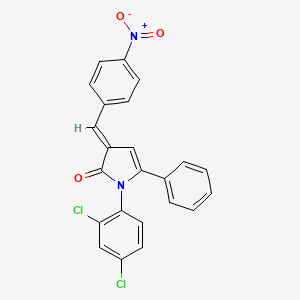
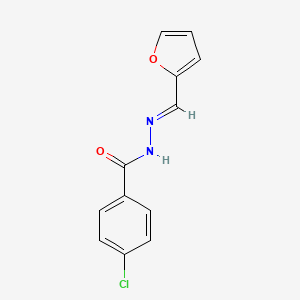
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)
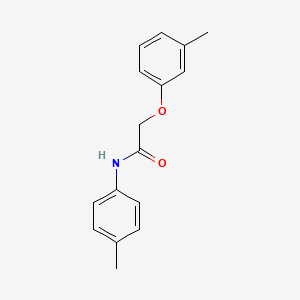
![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
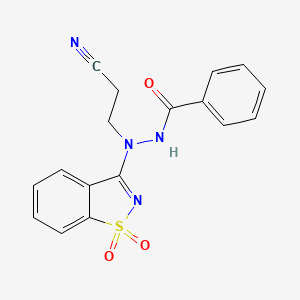
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11696222.png)
